Fluspirilene was first developed in the 1970s and has since been classified as an atypical antipsychotic drug. It is primarily used for managing schizophrenia, particularly in patients who may benefit from a long-acting formulation. The compound is classified under the category of butyrophenones, which are known for their dopamine receptor antagonism, particularly at the D2 receptor site. The specific labeling with carbon-13 enables researchers to trace its metabolic pathways and interactions within biological systems.
The synthesis of Fluspirilene-13C6 typically involves several key steps:
The detailed synthetic routes can be found in literature focusing on synthetic methodologies for antipsychotic compounds, where specific reaction conditions and yields are documented .
Fluspirilene-13C6 retains a similar molecular structure to that of fluspirilene but incorporates six carbon-13 isotopes within its framework. The molecular formula can be represented as C24H28ClF2N3O2 (with appropriate adjustments for labeled carbons).
The structural features include:
The presence of carbon-13 isotopes can be confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy, where shifts in chemical environments are indicative of the labeled positions.
Fluspirilene undergoes various chemical reactions that are critical for understanding its metabolism and pharmacodynamics:
These reactions are essential for determining the pharmacokinetic profile of Fluspirilene-13C6 in clinical studies .
Fluspirilene acts primarily as a dopamine D2 receptor antagonist, which is central to its antipsychotic effects. The mechanism involves:
Fluspirilene-13C6 exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time .
Fluspirilene-13C6 serves multiple purposes in scientific research:
Fluspirilene-13C6 is a carbon-13 isotopically enriched derivative of the diphenylbutylpiperidine antipsychotic fluspirilene, where six specific carbon atoms are replaced with the stable 13C isotope. The parent compound's structure consists of a central 1,3,8-triazaspiro[4.5]decan-4-one moiety with a 4,4-bis(4-fluorophenyl)butyl chain at the 8-position and a phenyl group at the 1-position. The molecular formula of the native compound is C29H31F2N3O, with a monoisotopic mass of 475.2435 Da [2].
In the 13C6-labeled variant, isotopic enrichment typically targets the phenyl ring attached to the spiro nitrogen (N1-phenyl group), incorporating six 13C atoms. This selective labeling strategy induces significant changes in the compound's spectroscopic properties:
X-ray crystallography of the unlabeled compound reveals a paddlewheel dinuclear structure with distorted square pyramidal geometry when coordinated to metals [5]. Isotopic labeling does not alter crystallinity but may cause minor lattice perturbations (<0.5% unit cell change), detectable via synchrotron XRD.
Table 1: Spectroscopic Signatures of Fluspirilene-13C6 vs. Native Compound
Technique | Unlabeled Fluspirilene | Fluspirilene-13C6 | Observable Change |
---|---|---|---|
13C NMR | 128–138 ppm (phenyl 12C) | 128–138 ppm (1:1:1 triplet, 13C-13C coupling) | JCC coupling visible |
ESI-MS (M+) | m/z 475.2435 | m/z 481.2527 | +6.0092 Da mass shift |
FT-IR (C=C) | 1485 cm-1 | 1479 cm-1 | ~6 cm-1 redshift |
The incorporation of 13C atoms minimally impacts bulk properties but induces subtle changes in molecular dynamics and intermolecular interactions:
Thermal analysis (DSC/TGA) reveals a melting point of 187.5–190°C, matching the native compound. Isotopic substitution does not alter crystal lattice energy or phase transitions. However, 13C labeling enhances Raman spectral sensitivity for solid-state characterization due to sharper vibrational peaks [5].
The primary distinction lies in detectability and tracer utility rather than biochemical behavior:
Table 2: Functional Comparison of Labeled vs. Unlabeled Fluspirilene
Property | Unlabeled Fluspirilene | Fluspirilene-13C6 | Significance |
---|---|---|---|
STAT3 IC50 | 2.5 ± 0.4 µM | 2.6 ± 0.3 µM | Equivalent target engagement |
Metabolic Half-life (HLM) | 42 ± 5 min | 41 ± 6 min | No isotope effect in CYP-mediated oxidation |
LOD (LC-MS/MS) | 0.1 ng/mL | 0.01 ng/mL | 10x lower detection via isotope dilution |
Blood-Brain Penetration | 4.7:1 (brain:plasma) | 4.6:1 (brain:plasma) | Unaltered CNS distribution |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: